molecular formula C12H16ClNO B1598467 N-benzyl-3-chloro-N-ethylpropanamide CAS No. 349097-78-5

N-benzyl-3-chloro-N-ethylpropanamide

Cat. No.: B1598467
CAS No.: 349097-78-5
M. Wt: 225.71 g/mol
InChI Key: RSNMMIYYIDZPFZ-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-N-ethylpropanamide is an organic compound belonging to the amide class It is characterized by the presence of a benzyl group, a chloro group, and an ethyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-ethylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-ethylpropanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: 3-chloropropanoic acid and N-benzylethylamine.

    Reduction: N-benzyl-3-chloropropylamine.

Scientific Research Applications

N-benzyl-3-chloro-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-chloropropanamide: Lacks the ethyl group, leading to different chemical properties and reactivity.

    N-ethyl-3-chloropropanamide: Lacks the benzyl group, affecting its hydrophobic interactions and binding affinity.

    N-benzyl-3-chloroacetamide: Has a shorter carbon chain, influencing its solubility and reactivity.

Uniqueness

N-benzyl-3-chloro-N-ethylpropanamide is unique due to the combination of its benzyl, chloro, and ethyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-benzyl-3-chloro-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNMMIYYIDZPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391373
Record name N-benzyl-3-chloro-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-78-5
Record name N-benzyl-3-chloro-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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